Predicted Boiling Point Elevation Driven by Cyclopropyl Substitution
The predicted boiling point of ethyl 6-cyclopropyl-6-oxohexanoate (292.6 °C at 760 mmHg) is substantially higher than that of the des-cyclopropyl analog ethyl 6-oxohexanoate (97-98 °C at 10 Torr) . Even after correcting for pressure, the cyclopropyl congener exhibits markedly lower volatility, reflecting increased molecular weight and altered intermolecular interactions. This differential necessitates distinct purification strategies and impacts solvent selection for high-temperature reactions.
| Evidence Dimension | Boiling Point |
|---|---|
| Target Compound Data | 292.6 ± 23.0 °C at 760 mmHg (predicted) |
| Comparator Or Baseline | Ethyl 6-oxohexanoate (CAS 27983-42-2): 97-98 °C at 10 Torr |
| Quantified Difference | Approximately 195 °C higher (at atmospheric pressure equivalent) |
| Conditions | Target: ACD/Labs Percepta prediction; Comparator: experimental measurement |
Why This Matters
Boiling point governs distillation feasibility; the cyclopropyl derivative's higher boiling point mandates vacuum distillation or chromatographic purification, whereas the des-cyclopropyl analog is more amenable to fractional distillation at reduced pressure, a critical procurement consideration for kilo-lab and pilot-plant operations.
